
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the molecular formula C8H4BrIN2OS and a molecular weight of 383.00 g/mol . This compound is characterized by the presence of bromine, iodine, and a thiadiazole ring attached to a phenol group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Bromination and Iodination: The phenol group is brominated and iodinated using bromine and iodine reagents, respectively. These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and thiadiazole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: This compound has a similar thiadiazole ring but lacks the iodine atom.
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Similar structure but with an additional oxygen atom linking the thiadiazole ring to the phenol group.
Uniqueness
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various research applications, offering unique reactivity patterns compared to its analogs .
Eigenschaften
Molekularformel |
C8H4BrIN2OS |
|---|---|
Molekulargewicht |
383.01 g/mol |
IUPAC-Name |
5-bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H4BrIN2OS/c9-4-1-2-5(6(13)3-4)7-11-12-8(10)14-7/h1-3,13H |
InChI-Schlüssel |
QULBJLBPGREIDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)C2=NN=C(S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


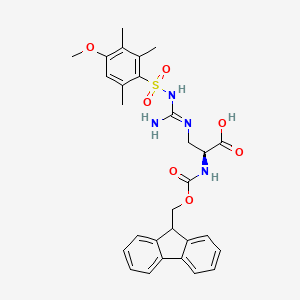
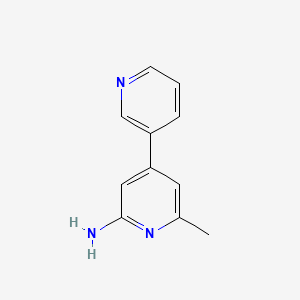

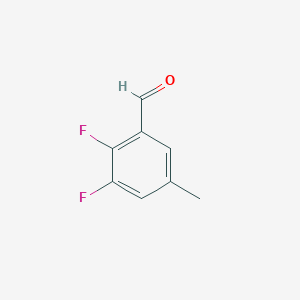
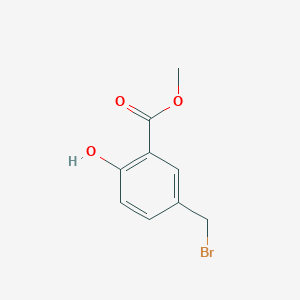

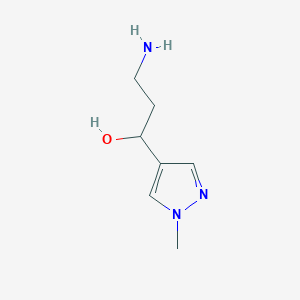

![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)

![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
